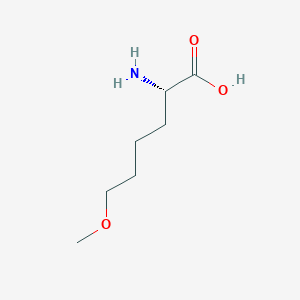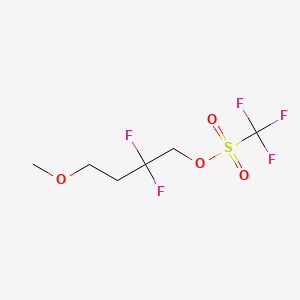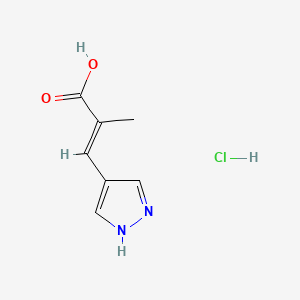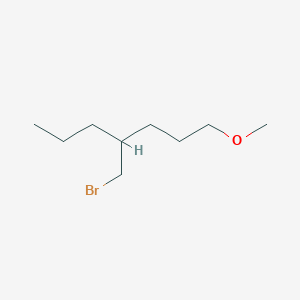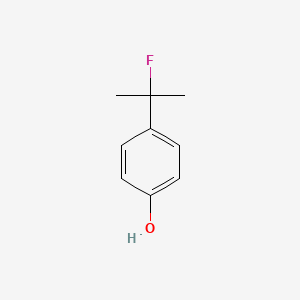
4-(2-Fluoro-2-propyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-2-propyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a fluorine atom and a propyl group attached to the benzene ring, making it a unique derivative of phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-2-propyl)phenol can be achieved through various methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method allows for the introduction of the propyl group onto the benzene ring. Additionally, the fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Fluoro-2-propyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic reagents such as sodium amide (NaNH2) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted phenols depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-2-propyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(2-Fluoro-2-propyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Fluorophenol: A similar compound with a fluorine atom but without the propyl group.
4-Propylphenol: A compound with a propyl group but without the fluorine atom.
Uniqueness: 4-(2-Fluoro-2-propyl)phenol is unique due to the presence of both the fluorine atom and the propyl group, which can significantly alter its chemical and biological properties compared to its simpler analogs .
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
4-(2-fluoropropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |
Clave InChI |
MNPLTTHNNZRMNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


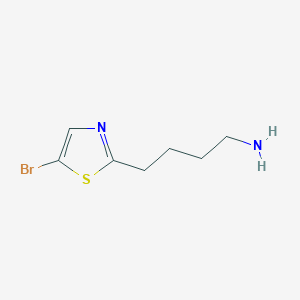
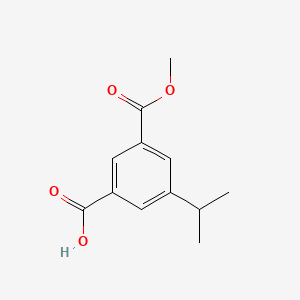
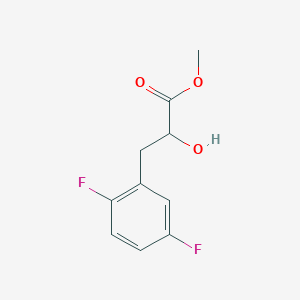
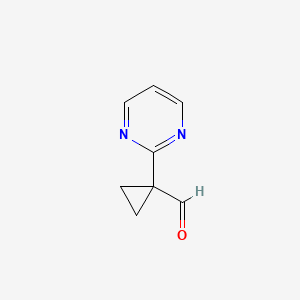
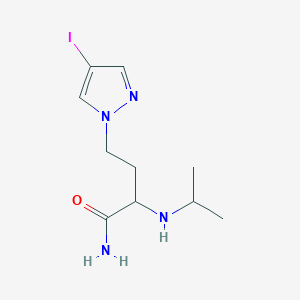
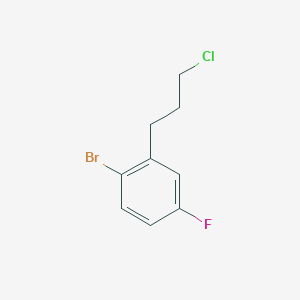
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
